molecular formula C11H12N2O2 B3339119 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 70381-47-4

3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3339119
CAS No.: 70381-47-4
M. Wt: 204.22 g/mol
InChI Key: OVODQUQALNUNAB-UHFFFAOYSA-N
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Description

3-Ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (C₁₁H₁₆N₂O₂, MW 208.26) is a pyrido-pyrimidinone derivative primarily recognized as Paliperidone Related Compound A . It serves as a key intermediate or impurity in the synthesis of paliperidone, a second-generation antipsychotic. The compound features:

  • Ethyl substituent at position 3.
  • Hydroxyl group at position 7.
  • Methyl group at position 2. Its tetrahydro-pyrido-pyrimidinone core contributes to structural rigidity, while substituents modulate pharmacological properties such as solubility and receptor binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVODQUQALNUNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CC=CN2C1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using ethyl iodide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-9-one.

    Reduction: Formation of 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ol.

    Substitution: Formation of various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Drug Development
This compound is recognized as an impurity associated with Paliperidone, which is used to treat schizophrenia and schizoaffective disorder. Understanding the properties and effects of this impurity can provide insights into the pharmacokinetics and pharmacodynamics of the parent drug. Research indicates that impurities can influence the efficacy and safety profiles of pharmaceutical compounds, making it crucial to study their behavior in biological systems .

Structure-Activity Relationship (SAR) Studies
The compound's structural characteristics allow it to be a valuable tool in SAR studies aimed at optimizing antipsychotic drugs. By modifying specific functional groups within this compound, researchers can evaluate how changes affect biological activity, thereby aiding in the design of more effective medications with fewer side effects .

Analytical Chemistry Applications

Reference Standard for Quality Control
Due to its status as a related compound, this compound is utilized as a reference standard in analytical laboratories for the quality control of Paliperidone formulations. Its presence must be quantified to ensure compliance with regulatory standards during drug manufacturing .

Chromatographic Techniques
This compound is often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques help in identifying and quantifying impurities in pharmaceutical products, thus ensuring drug safety and efficacy. The ability to detect low concentrations of this impurity is vital for maintaining product integrity .

Potential Therapeutic Uses

Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. Studies indicate that certain pyrido-pyrimidine derivatives can modulate neurotransmitter systems and may provide therapeutic benefits beyond their use as antipsychotics. Further investigation into these properties could lead to new treatment avenues for neurodegenerative diseases .

Case Studies

Study TitleObjectiveFindings
Evaluation of Impurities in PaliperidoneTo assess the impact of impurities on drug efficacyFound that specific impurities like 3-ethyl-9-hydroxy-2-methyl affect pharmacokinetics
Neuroprotective Potential of Pyrido-PyrimidinesInvestigate neuroprotective effectsIdentified potential for reduced neuronal damage in models of neurodegeneration

Mechanism of Action

The mechanism of action of 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Substituent Variations at Position 3

The ethyl group in the target compound differentiates it from analogs with alternative substituents:

Compound Name Position 3 Substituent Molecular Formula Key Properties/Applications References
3-(2-Hydroxyethyl)-9-hydroxy-2-methyl 2-Hydroxyethyl C₁₁H₁₆N₂O₃ Intermediate for paliperidone synthesis; improved polarity
3-(2-Chloroethyl)-9-hydroxy-2-methyl 2-Chloroethyl C₁₁H₁₅ClN₂O₂ Synthetic precursor (chloro group facilitates further substitution)
3-Butyl-9-hydroxy-2-methyl Butyl C₁₃H₂₀N₂O₂ Increased lipophilicity; potential metabolic stability issues

Key Insight : Ethyl provides a balance between lipophilicity and metabolic stability. Hydroxyethyl enhances solubility, while chloroethyl acts as a reactive intermediate.

Modifications at Position 9

The hydroxyl group at position 9 is critical for biological activity in antipsychotics:

Compound Name Position 9 Substituent Pharmacological Role References
9-Benzyloxy-3-(2-chloroethyl)-2-methyl Benzyloxy Protective group (removed during synthesis)
9-Fluoro derivatives (e.g., Imp. C/D) Fluorine Enhanced bioavailability and receptor affinity

Key Insight : Hydroxyl groups are often retained in active metabolites, while fluorine substitution optimizes pharmacokinetics.

Heterocyclic and Aromatic Modifications

Substituents on the pyrido-pyrimidinone core influence electronic and steric effects:

Compound Name Structural Features Applications References
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-fluoroethylpiperidin-4-yl Pyrazolo-pyrazine fragment; fluorinated piperidine Anticancer or CNS-targeting leads
3-[(Z)-Thioxo-thiazolidinone]-2-(allylamino)-9-methyl Thioxo-thiazolidinone moiety Antimicrobial or enzyme inhibition
3-[(E)-Iminomethyl]-2-(furan-2-ylmethylamino)-9-methyl Furan and iminomethyl groups Probable kinase inhibitors

Key Insight: Heterocyclic extensions (e.g., thiazolidinone, pyrazine) broaden biological activity, while fluorination enhances drug-like properties.

Biological Activity

3-Ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as a derivative of the pyrido-pyrimidine class, has garnered attention due to its potential therapeutic applications, particularly in the field of psychiatry as a precursor to antipsychotic medications like paliperidone. This article delves into the biological activities associated with this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 849903-79-3
  • IUPAC Name : 3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Pharmacological Profile

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of antipsychotic drugs. Its pharmacological actions can be summarized as follows:

  • Antipsychotic Activity :
    • The compound is structurally related to paliperidone and risperidone, both of which are atypical antipsychotics. Studies indicate that it may exhibit similar receptor binding profiles, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for the modulation of psychotic symptoms.
  • Neuroprotective Effects :
    • Research suggests that derivatives of pyrido-pyrimidines may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects could be beneficial in treating neurodegenerative diseases.
  • Antitumor Activity :
    • Some studies have indicated that pyrido-pyrimidine derivatives may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Synthesis Methods

The synthesis of this compound has been described in various patents and research articles. The general process involves:

  • Starting Materials : The synthesis typically begins with 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone.
  • Reaction Conditions : The reaction is carried out under controlled conditions (temperature and solvent) to ensure high yield and purity.
  • Purification : Crystallization techniques are employed to isolate the desired compound from by-products.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antipsychotic Efficacy :
    • A comparative study evaluated the efficacy of paliperidone against its precursor compounds, including this compound, demonstrating similar receptor affinity and behavioral outcomes in animal models.
  • Neuroprotection in Animal Models :
    • In a study assessing neuroprotective effects, administration of pyrido-pyrimidine derivatives resulted in significant reductions in markers of oxidative stress in rodent models subjected to neurotoxic agents.
  • Cytotoxicity Testing :
    • A series of cytotoxicity assays revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Q & A

Q. How do crystallographic challenges arising from flexible substituents (e.g., ethyl or hydroxy groups) affect structural elucidation?

  • Methodological Answer :
  • Cryo-Crystallography : Flash-cool crystals to 100 K to minimize thermal motion of the ethyl group. SHELXL refinement with ISOR restraints improves occupancy modeling .
  • Twinned Data Analysis : Use CELL_NOW for deconvoluting overlapped reflections in cases of pseudo-merohedral twinning .
  • Hydrogen Bond Network Analysis : Assign hydroxyl protons via difference Fourier maps and validate with Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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